1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
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Overview
Description
1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione is a compound with a unique bicyclic structure that includes a pyrimidine-2,4-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of protein phosphatases or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidin-2-one: Shares a similar bicyclic structure but with an amino group at the 4-position.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have similar bicyclic frameworks and are used in various synthetic applications.
Uniqueness
1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione is unique due to its combination of a bicyclic structure with a pyrimidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
3257-86-1 |
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Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-5-1-2-11(9(14)10-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H,10,12,14) |
InChI Key |
BWPVYUIZEQCYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(O1)C(O2)N3C=CC(=O)NC3=O)O |
Origin of Product |
United States |
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